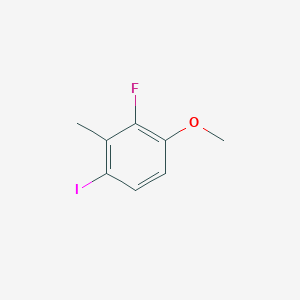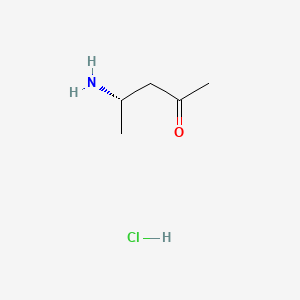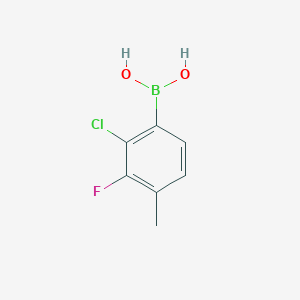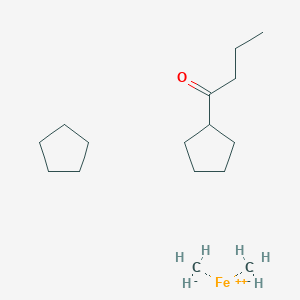
7-Bromo-4-chloro-5-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-5-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H3BrClFN2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of bromine, chlorine, and fluorine atoms in the quinazoline structure makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-5-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of quinazoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
7-Bromo-4-chloro-5-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the quinazoline structure can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or disrupt cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-chloro-5-fluoroquinazoline: Another halogenated quinazoline derivative with similar chemical properties.
7-Bromo-4-chloro-6-fluoroquinazoline: A closely related compound with a different position of the fluorine atom.
Uniqueness
7-Bromo-4-chloro-5-fluoroquinazoline is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the quinazoline structure provides distinct chemical and physical properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C8H3BrClFN2 |
|---|---|
Peso molecular |
261.48 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-5-fluoroquinazoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H |
Clave InChI |
CXFSTHGZJSFROJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=CN=C2Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)







![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)




